2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene
Overview
Description
2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with benzyloxy, difluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene typically involves the nitration of 2-(Benzyloxy)-1,3-difluorobenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, metal hydrides.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-(Benzyloxy)-1,3-difluoro-5-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(Benzyloxy)-1,3-difluoro-5-benzaldehyde.
Scientific Research Applications
2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzyloxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-1,3-difluorobenzene
- 2-(Benzyloxy)-1,3-difluoro-5-aminobenzene
- 2-(Benzyloxy)-1,3-difluoro-5-benzaldehyde
Uniqueness
2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (benzyloxy) groups on the same aromatic ring. This combination of substituents imparts distinct electronic properties to the compound, influencing its reactivity and interactions with other molecules .
Properties
IUPAC Name |
1,3-difluoro-5-nitro-2-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO3/c14-11-6-10(16(17)18)7-12(15)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIXWFOGRRGFAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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